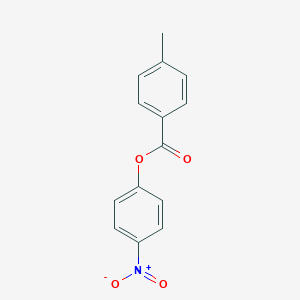

4-nitrophenyl 4-methylbenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-nitrophenyl 4-methylbenzoate: is an organic compound with the molecular formula C₁₄H₁₁NO₄ and a molecular weight of 257.24 g/mol . It is a derivative of p-toluic acid and 4-nitrophenol, and it is often used in organic synthesis and various chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions:

Oxidation of p-Cymene: p-Toluic acid can be synthesized by the oxidation of p-cymene using nitric acid.

Reaction of p-Chlorotoluene and Metallic Sodium: This method involves the reaction of p-chlorotoluene with metallic sodium.

Hydrolysis of p-Tolunitrile: p-Toluic acid can also be prepared by hydrolyzing p-tolunitrile.

Industrial Production Methods: The industrial production of p-toluic acid typically involves the oxidation of p-xylene to produce terephthalic acid, with p-toluic acid being an intermediate in this process .

化学反応の分析

Enzymatic Hydrolysis

- Lipase, Trypsin, and Nattokinase : Enzymatic hydrolysis follows a two-step mechanism:

- Nucleophilic attack at the carbonyl carbon to form a tetrahedral intermediate.

- Collapse of the intermediate to release 4-nitrophenol (detected at λ=413nm) .

Kinetic data show nonlinear Hammett plots (ρ=−0.16 for lipase, ρ=−0.47 for trypsin), indicating a shift in the rate-determining step (RDS) from nucleophilic attack to intermediate collapse .

| Enzyme | kcat(s−1) | Km(mM) |

|---|---|---|

| Lipase | 0.45±0.02 | 1.2±0.1 |

| Trypsin | 0.32±0.01 | 0.9±0.1 |

| Nattokinase | 0.28±0.01 | 1.5±0.2 |

Non-Enzymatic Hydrolysis

In basic conditions (pH 10), hydrolysis follows pseudo-first-order kinetics (kobs=1.1×10−3s−1), with a linear Hammett plot (ρ=+0.85) confirming electronic effects dominate .

Cyanide Ion Attack

Reactions with cyanide in 80% H₂O/20% DMSO exhibit second-order kinetics (kN=0.117M−1s−1) . The mechanism proceeds via a concerted pathway, as evidenced by a linear Brønsted plot (βnuc=0.38) .

| [CN⁻] (mM) | kobs(×10−3s−1) |

|---|---|

| 32.6 | 3.68 |

| 49.9 | 5.85 |

| 64.7 | 7.64 |

Aminolysis

Primary aliphatic amines (e.g., piperidine) react via a stepwise mechanism with a tetrahedral intermediate . The Brønsted plot curvature (βnuc from 0.77 to 0.17) suggests transition-state stabilization varies with amine basicity .

Electronic and Steric Effects

- Hammett Analysis : The 4-methyl group (σpara=−0.17) donates electrons, reducing the carbonyl’s electrophilicity and slowing hydrolysis compared to electron-withdrawing substituents .

- Computational Modeling : Density functional theory (DFT) shows the methyl group increases the LUMO energy (−1.32eV) relative to nitro-substituted analogues (−1.89eV), aligning with reduced reactivity .

Comparative Reactivity

4-Nitrophenyl 4-methylbenzoate exhibits slower hydrolysis than electron-deficient esters (e.g., 4-nitrophenyl 4-nitrobenzoate) but faster than methoxy-substituted derivatives .

| Substituent (para) | krel (Lipase) | krel (pH 10) |

|---|---|---|

| -NO₂ | 1.00 | 1.00 |

| -CH₃ | 0.68 | 0.55 |

| -OCH₃ | 0.22 | 0.18 |

科学的研究の応用

Chemical Applications

1. Synthesis of Radiolabeled Compounds

4-Nitrophenyl 4-methylbenzoate is utilized in the synthesis of radiolabeled compounds essential for molecular imaging techniques. These compounds are critical in the development of radiopharmaceuticals used for diagnostic imaging, particularly in positron emission tomography (PET) .

2. Enzymatic Studies

The compound has been employed in kinetic studies involving nucleophilic substitution reactions. Researchers have explored its reactivity with various nucleophiles, demonstrating its utility in understanding reaction mechanisms and kinetics in organic chemistry . For instance, it has been used to study the hydrolysis rates of nitrophenyl esters, providing insights into enzyme-substrate interactions .

3. Industrial Applications

In industry, this compound serves as an intermediate in the production of polyethylene terephthalate (PET), a widely used polymer. The compound contributes to the synthesis of terephthalic acid, which is crucial for manufacturing PET .

Biological Applications

1. Radiopharmaceutical Development

The compound is also significant in the preparation of radiopharmaceuticals for PET imaging. Its ability to form stable complexes with isotopes makes it a valuable reagent in medical diagnostics .

2. Mechanistic Studies

In biological research, 4-nitrophenyl esters are often used as substrates to study enzymatic reactions. The hydrolysis of these esters can be monitored spectrophotometrically, allowing researchers to quantify enzyme activity and understand catalytic mechanisms .

Case Study 1: Kinetic Studies on Nucleophilic Substitution

A study published in Chemical Communications examined the kinetic behavior of various substituted 4-nitrophenyl benzoates under different reaction conditions. The research highlighted how variations in nucleophile structure influenced reaction rates and mechanisms, providing a deeper understanding of electrophilic reactivity .

Case Study 2: Enzymatic Hydrolysis

Research conducted on the enzymatic hydrolysis of this compound demonstrated its potential as a model substrate for studying lipase activity. The study utilized UV-Vis spectroscopy to track product formation, revealing kinetic parameters that are essential for enzyme characterization .

作用機序

The mechanism of action of p-toluic acid, 4-nitrophenyl ester involves its ability to act as an acylating agent. The ester group can be hydrolyzed to release p-toluic acid and 4-nitrophenol, which can then participate in various biochemical pathways .

類似化合物との比較

p-Toluic Acid: A precursor and intermediate in the synthesis of p-toluic acid, 4-nitrophenyl ester.

4-Nitrophenol: Another precursor used in the synthesis.

Uniqueness: 4-nitrophenyl 4-methylbenzoate is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and applications in various fields .

特性

CAS番号 |

15023-67-3 |

|---|---|

分子式 |

C14H11NO4 |

分子量 |

257.24 g/mol |

IUPAC名 |

(4-nitrophenyl) 4-methylbenzoate |

InChI |

InChI=1S/C14H11NO4/c1-10-2-4-11(5-3-10)14(16)19-13-8-6-12(7-9-13)15(17)18/h2-9H,1H3 |

InChIキー |

IQTZVMBCINKMHK-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

正規SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。